5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione
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Overview
Description
5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclohexane-1,3-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: A simpler analog with similar reactivity but lacking the imidazole ring.
5,5-Dimethyl-1,3-cyclohexanedione: Another analog with different substituents on the cyclohexane ring.
Uniqueness
5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(3-ethylimidazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-7-12-6-11(13)8-3-9(14)5-10(15)4-8/h6-8H,2-5H2,1H3 |
InChI Key |
PBNGMRXNQRINAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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